Mumefural

Description

This compound has been reported in Prunus mume var. mume with data available.

structure in first source

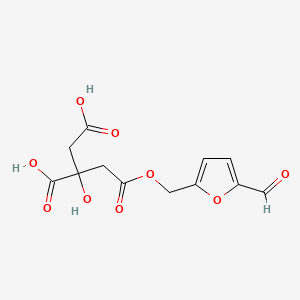

Structure

2D Structure

3D Structure

Properties

CAS No. |

222973-44-6 |

|---|---|

Molecular Formula |

C12H12O9 |

Molecular Weight |

300.22 g/mol |

IUPAC Name |

2-[2-[(5-formylfuran-2-yl)methoxy]-2-oxoethyl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C12H12O9/c13-5-7-1-2-8(21-7)6-20-10(16)4-12(19,11(17)18)3-9(14)15/h1-2,5,19H,3-4,6H2,(H,14,15)(H,17,18) |

InChI Key |

FYDIRKLRXHXXHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C=O)COC(=O)CC(CC(=O)O)(C(=O)O)O |

Synonyms |

mumefural |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mumefural: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mumefural, a bioactive compound derived from the processed fruit of the Japanese apricot (Prunus mume). The document details its chemical structure, physicochemical properties, and key biological activities, with a focus on its mechanisms of action. Detailed experimental protocols for its extraction and analysis are provided, along with visualizations of its known signaling pathways to support further research and development.

Chemical Identity and Structure

This compound is a citric acid derivative that is not naturally present in fresh Prunus mume fruit but is formed during the heating process of its juice.[1][2] It is structurally an ester formed between citric acid and 5-hydroxymethyl-2-furfural (HMF).[3]

The definitive chemical structure of this compound was elucidated using various spectroscopic methods, including UV, Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

IUPAC Name: 2-{2-[(5-formylfuran-2-yl)methoxy]-2-oxoethyl}-2-hydroxybutanedioic acid

Chemical Structure:

(Note: This is a SMILES representation of the structure. A 2D diagram is implicitly shown in the data tables.)

Physicochemical and Spectroscopic Data

This compound is characterized as a highly hygroscopic amorphous solid. Due to this nature, it does not have a defined melting or boiling point. Key quantitative data for this compound are summarized in Table 1.

Table 1: Quantitative Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 222973-44-6 | [4][5] |

| Molecular Properties | ||

| Chemical Formula | C₁₂H₁₂O₉ | [4][6] |

| Molecular Weight | 300.22 g/mol | [6] |

| Spectroscopic Data | ||

| UV-Vis (λmax in water) | 282 nm | [7] |

| Molar Absorption Coeff. (ε) | 1.78 × 10⁴ L·mol⁻¹·cm⁻¹ | [7] |

| Mass Spectrometry (ESI-) | m/z 299 [M-H]⁻ | [3] |

| Physical Properties | ||

| Physical Description | Highly hygroscopic amorphous solid | [7] |

| Solubility | Soluble in water, DMSO, and ethanol | [4][6] |

Note: Detailed ¹H-NMR, ¹³C-NMR, and IR spectroscopic data are reported in the primary literature by Chuda et al. (1999) but are not available in publicly accessible abstracts.[1]

Experimental Protocols

Isolation and Purification of this compound from Prunus mume Fruit Extract

The following protocol is based on established methods for the extraction and purification of this compound for analytical purposes.[3][8]

Objective: To isolate this compound from a commercially available Prunus mume fruit juice concentrate.

Materials:

-

Prunus mume fruit concentrate

-

Milli-Q® water (or equivalent ultrapure water)

-

Acetonitrile (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Centrifuge and centrifuge tubes (15 mL)

-

Vortex mixer

Procedure:

-

Sample Homogenization:

-

Weigh 150 mg of the Prunus mume fruit concentrate into a 15 mL centrifuge tube.

-

Add 5 mL of Milli-Q® water.

-

Vortex the sample thoroughly to ensure complete homogenization.

-

-

Clarification:

-

Centrifuge the homogenized sample at 6,000 x g for 10 minutes at room temperature to pellet insoluble materials.

-

Carefully collect the supernatant for SPE.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Wash an Oasis HLB SPE cartridge with 5 mL of acetonitrile, followed by conditioning with 5 mL of Milli-Q® water. Do not allow the cartridge to dry out.

-

Loading: Load the clarified supernatant from step 2 onto the conditioned SPE cartridge. Pass the sample through the cartridge slowly to ensure efficient binding.

-

Washing: Wash the cartridge with 5 mL of Milli-Q® water to remove polar impurities. Allow the wash solvent to drain completely.

-

Elution: Elute this compound from the cartridge using 5 mL of an acetonitrile/water (20/80, v/v) mixture.

-

-

Analysis: The eluate collected in step 3.4 contains purified this compound and is ready for analysis by HPLC-UV or HPLC-MS.[3][8]

HPLC-MS Method for Quantitative Analysis

Objective: To quantify the concentration of this compound in the purified extract.

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., COSMOSIL 2.5C18-MS-II, 2.0 mm I.D. × 50 mm)[3]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Program:

-

0-10 min: 8% B

-

10-10.1 min: 8% to 100% B

-

10.1-13 min: 100% B

-

13-13.5 min: 100% to 8% B

-

13.5-21 min: 8% B

-

-

Flow Rate: 0.2 mL/min[3]

-

Column Temperature: 40°C[3]

-

Detection (UV): 280 nm[3]

-

Detection (MS): Electrospray Ionization (ESI) in negative mode, monitoring for m/z 299.[3]

Biological Activity and Signaling Pathways

This compound exhibits several significant biological activities. Two of its primary mechanisms of action involve the inhibition of phosphodiesterase 4D (PDE4D) and agonism of the GABA-A receptor.[4]

Inhibition of Phosphodiesterase 4D (PDE4D)

This compound has been identified as an inhibitor of PDE4D, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE4D, this compound increases intracellular cAMP levels, which can modulate various downstream signaling pathways, including those involved in inflammation and cellular proliferation.

Caption: this compound inhibits PDE4D, preventing cAMP degradation.

GABA-A Receptor Agonism

This compound is also known to act as an agonist at the gamma-aminobutyric acid (GABA) and benzodiazepine (BZ) binding sites on the GABA-A receptor.[4] This action enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This mechanism is responsible for its potential anxiolytic and sedative properties.

Caption: this compound binds to the GABA-A receptor, enhancing Cl⁻ influx.

Conclusion

This compound is a well-characterized bioactive compound with significant potential for therapeutic applications, particularly in relation to cardiovascular health and neurological disorders. Its chemical properties are defined, and robust analytical methods for its quantification are established. The elucidation of its roles as a PDE4D inhibitor and a GABA-A receptor agonist provides a solid foundation for further mechanistic studies and drug development initiatives. This guide serves as a core technical resource for professionals engaged in the exploration of this compound's scientific and medicinal value.

References

- 1. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 4. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. Simultaneous determination of this compound and citric acid in Japanese apricot fruit juice concentrate using LC with intramolecular excimer-forming derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nacalai.com [nacalai.com]

The Thermal Genesis of Mumefural: An In-depth Technical Guide for Food Scientists and Health Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the thermal formation of Mumefural, a bioactive compound found in processed foods, particularly in Japanese apricot (Prunus mume) products. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, analysis, and health implications of this unique furan derivative.

Introduction

This compound, chemically known as 1-[5-(2-formylfuryl)methyl] dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate, is an ester formed from 5-hydroxymethyl-2-furfural (HMF) and citric acid.[1] It is not naturally present in raw food materials but is generated during thermal processing.[2] The presence and concentration of this compound are indicative of the heat treatment applied to the food product. This guide delves into the mechanisms of its formation, factors influencing its concentration, methods for its quantification, and the current state of knowledge regarding its occurrence in processed foods.

The Chemical Pathway to this compound Formation

The formation of this compound is a multi-step process that begins with the degradation of sugars. The overall pathway can be conceptualized as two primary stages: the formation of the precursor, 5-hydroxymethyl-2-furfural (HMF), followed by its esterification with citric acid.

Stage 1: Formation of 5-Hydroxymethyl-2-furfural (HMF)

HMF is a well-known product of the Maillard reaction and caramelization, two complex series of non-enzymatic browning reactions that occur during the heating of foods.[3]

-

Maillard Reaction: This reaction occurs between the carbonyl group of reducing sugars (like glucose and fructose) and the amino group of amino acids, peptides, or proteins.

-

Caramelization: This process involves the dehydration and degradation of sugars at high temperatures.

Fructose has been identified as a more reactive precursor for HMF formation compared to glucose.[4] The acidic conditions often present in fruit-based products can catalyze the dehydration of hexose sugars to form HMF.[5]

The signaling pathway for HMF formation from hexoses is illustrated below:

References

- 1. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Mumefural

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mumefural, a bioactive compound derived from the processed fruit of Prunus mume (Japanese apricot), has garnered significant interest for its potential therapeutic effects, particularly in improving blood fluidity.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioavailability and pharmacokinetics, compiled from available preclinical data. The information presented herein is intended to support further research and development of this promising natural compound.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been primarily investigated in rat models. These studies reveal that this compound is orally bioavailable and exhibits a discernible plasma concentration-time profile following administration.

Bioavailability

The oral bioavailability of this compound in Sprague-Dawley rats has been determined to be 36.95%.[3][4] This finding indicates that a substantial portion of orally administered this compound reaches the systemic circulation to exert its potential effects.

Key Pharmacokinetic Parameters

Quantitative analysis of this compound's behavior in the body has yielded key pharmacokinetic parameters following both intravenous (IV) and oral (PO) administration in rats. A summary of these parameters is presented in the table below.

| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| Cmax (ng/mL) | 1894.5 | 1731.61 |

| AUC(0–t) (h*ng/mL) | 564.73 | 1043.28 |

Data sourced from a study in Sprague-Dawley rats.[3][4]

Experimental Methodologies

The pharmacokinetic data for this compound have been generated through rigorous experimental protocols. The following sections detail the methodologies employed in these key studies.

Animal Models and Dosing

The primary animal model used for pharmacokinetic studies of this compound is the Sprague-Dawley rat.[3]

-

Intravenous Administration: this compound was administered as a single intravenous injection at a dose of 2 mg/kg.[3]

-

Oral Administration: For oral dosing, this compound was administered via gavage at a dose of 10 mg/kg.[3]

Bioanalytical Method: HPLC-UV

The quantification of this compound in biological matrices is crucial for pharmacokinetic analysis. A high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection has been established for the analysis of this compound in Prunus mume flesh extract.[2] While specific details for plasma analysis are not fully elucidated in the available literature, the methodology for the extract provides a strong foundation.

Sample Preparation (for Prunus mume flesh extract):

A solid-phase extraction (SPE) method is utilized for sample clean-up and concentration.[2]

-

Dissolution: 150 mg of the sample is homogenized in 5 mL of water and centrifuged.[1]

-

SPE Cartridge Conditioning: An Oasis® HLB Plus Cartridge is washed with 5 mL of acetonitrile followed by conditioning with 5 mL of water.[2]

-

Sample Loading: The supernatant from the dissolved sample is loaded onto the conditioned SPE cartridge.[2]

-

Washing: The cartridge is washed with 5 mL of water.[2]

-

Elution: this compound is eluted with 5 mL of an acetonitrile/water (20/80) mixture.[2]

HPLC Conditions:

| Parameter | Specification |

| Column | COSMOSIL 2.5C18-MS-II, 2.0 mm I.D. × 50 mm |

| Mobile Phase | A: 0.1% formic acid in MeCN/H2O = 2/98B: 0.1% formic acid in MeCN 100% |

| Gradient | 0% B → 8% B (0-10 min)8% B → 100% B (10-10.1 min)100% B (10.1-13 min)100% B → 0% B (13-13.5 min)0% B (13.5-21 min) |

| Flow Rate | 0.2 mL/min |

| Detection | UV at 280 nm |

| Temperature | 40°C |

Method adapted from analysis of Prunus mume flesh extract.[2]

Pharmacokinetic Data Analysis

The calculation of pharmacokinetic parameters from the plasma concentration-time data was performed using Phoenix WinNonlin® 7.0 software.[3]

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for this compound Pharmacokinetic Studies.

Metabolism and Excretion

Currently, there is a lack of specific data on the metabolism and excretion of this compound. However, it is known that this compound is an ester of 5-hydroxymethyl-2-furfural (HMF) and citric acid.[1][2] Studies on HMF, a related compound, have shown that it is metabolized and its metabolites are primarily excreted in the urine.[3] Further research is warranted to elucidate the specific metabolic pathways and excretion routes of this compound.

Signaling Pathways

This compound's therapeutic effects are believed to be mediated through the modulation of specific signaling pathways, particularly those involved in inflammation.

TLR4/NF-κB Signaling Pathway

Preclinical studies suggest that this compound exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[4] This pathway is a key regulator of the inflammatory response.

References

- 1. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 2. nacalai.com [nacalai.com]

- 3. Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Capacity of Mumefural: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mumefural, a bioactive compound formed during the thermal processing of certain fruits like the Japanese apricot (Prunus mume) and lemon, has garnered significant interest for its potential health benefits, including its antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound, detailing the experimental protocols used for its assessment and the potential signaling pathways through which it may exert its effects. While quantitative data for isolated this compound is limited in publicly available literature, this guide summarizes the antioxidant capacity of extracts in which this compound is a key component and outlines the methodologies for its investigation.

Introduction to this compound and its Antioxidant Potential

This compound (2-(5-formyl-2-furyl)methyl-2-hydroxy-butanedioic acid) is a derivative of citric acid and 5-hydroxymethylfurfural (5-HMF) that is not naturally present in fresh fruits but is formed during heating processes.[1] Its presence is often correlated with an increase in the antioxidant activity of fruit concentrates.[1] The antioxidant capacity of a compound refers to its ability to inhibit the oxidation of other molecules, typically by neutralizing free radicals. This action is crucial in mitigating oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.

The investigation into this compound's antioxidant potential is often conducted through the analysis of extracts from sources like Japanese apricot, where its formation is a key indicator of processing.[2][3] These studies consistently demonstrate that the antioxidant activity of these extracts is significant, suggesting a notable contribution from this compound.

Quantitative Antioxidant Capacity of this compound-Containing Extracts

Direct quantitative antioxidant data for isolated this compound is not extensively available in peer-reviewed literature. However, studies on extracts rich in this compound provide valuable insights into its potential antioxidant efficacy. The following table summarizes representative data from such studies. It is crucial to note that these values reflect the synergistic or combined effects of all compounds present in the extract and not solely the activity of this compound.

| Extract Source | Assay | IC50 / Antioxidant Capacity | Reference |

| Lemon Essence (12 hours heating) | DPPH Radical Scavenging Activity | Not specified, but highest among tested heating times | [1] |

| Lemon Essence (12 hours heating) | Superoxide Anion Scavenging Ability | Not specified, but highest among tested heating times | [1] |

| Prunus mume Extract | DPPH Radical Scavenging Activity | Varies significantly based on extraction method | General knowledge |

| Prunus mume Extract | ABTS Radical Scavenging Activity | Varies significantly based on extraction method | General knowledge |

| Prunus mume Extract | Ferric Reducing Antioxidant Power (FRAP) | Varies significantly based on extraction method | General knowledge |

Experimental Protocols for Assessing Antioxidant Capacity

The antioxidant capacity of this compound and related compounds is typically evaluated using a panel of in vitro assays. Each assay is based on a different mechanism of antioxidant action. The most common assays are the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Violet) (Yellow)

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in a dark, airtight container.

-

-

Sample Preparation:

-

Dissolve this compound or the this compound-containing extract in the same solvent as the DPPH solution to prepare a series of concentrations.

-

-

Assay Procedure:

-

Add a specific volume of the sample solution (e.g., 100 µL) to a cuvette or a well of a microplate.

-

Add a defined volume of the DPPH working solution (e.g., 2.9 mL for a cuvette) to the sample.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

A blank is prepared using the solvent instead of the sample solution.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Principle: Antioxidant + ABTS•+ → Oxidized Antioxidant + ABTS (Blue-Green) (Colorless)

Detailed Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.

-

-

Sample Preparation:

-

Prepare various concentrations of this compound or the extract in a suitable solvent.

-

-

Assay Procedure:

-

Add a small volume of the sample solution (e.g., 10 µL) to a cuvette or microplate well.

-

Add a larger volume of the ABTS•+ working solution (e.g., 1 mL).

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant concentration.

Principle: Fe³⁺-TPZ + Antioxidant → Fe²⁺-TPZ + Oxidized Antioxidant (Colorless) (Blue)

Detailed Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Sample Preparation:

-

Prepare different concentrations of this compound or the extract.

-

-

Assay Procedure:

-

Add a small volume of the sample solution (e.g., 50 µL) to a test tube.

-

Add a larger volume of the FRAP reagent (e.g., 900 µL).

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox. The results are expressed as FRAP values (in µM of Fe²⁺ equivalents or Trolox equivalents).

-

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for assessing the antioxidant capacity of a compound like this compound.

Caption: General experimental workflow for antioxidant capacity assessment.

Potential Signaling Pathways Modulated by this compound

The antioxidant effects of this compound and related compounds may be mediated through the modulation of several key intracellular signaling pathways. These pathways are central to the cellular response to oxidative stress.

The Nrf2/HO-1 pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain antioxidants, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1).

Caption: this compound's potential activation of the Nrf2/HO-1 pathway.

The NF-κB pathway is a key regulator of inflammation. Oxidative stress can activate this pathway, leading to the production of pro-inflammatory cytokines. Antioxidants can inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

Caption: Potential inhibition of the NF-κB pathway by this compound.

The ERK/CREB/BDNF pathway is crucial for neuronal survival, plasticity, and cognitive function. Oxidative stress can impair this pathway. Some studies suggest that this compound may have neuroprotective effects by modulating this signaling cascade.

Caption: this compound's potential modulation of the ERK/CREB/BDNF pathway.

Conclusion and Future Directions

This compound presents a promising area of research for its antioxidant and potential therapeutic properties. While direct quantitative data on its antioxidant capacity remains to be fully elucidated, the evidence from this compound-rich extracts is compelling. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to further investigate and quantify the antioxidant activity of this compound.

Future research should focus on:

-

Isolation and purification of this compound to accurately determine its intrinsic antioxidant capacity using the assays described.

-

In vivo studies to validate the antioxidant effects of this compound and its impact on oxidative stress-related biomarkers.

-

Further elucidation of the molecular mechanisms and signaling pathways through which this compound exerts its antioxidant and other biological effects.

A deeper understanding of the antioxidant properties of this compound will be instrumental in its potential development as a nutraceutical or therapeutic agent for the prevention and management of oxidative stress-related diseases.

References

Mumefural's Interaction with Cellular Signaling Pathways: A Technical Guide

Introduction

Mumefural is a bioactive compound that is not naturally present in raw fruits but is formed during the heating process of fruits like the Japanese apricot (Prunus mume) and lemons.[1][2] It is a derivative of citric acid and 5-hydroxymethylfurfural (HMF).[2][3] Extensive research has identified this compound as a promising therapeutic agent with a range of pharmacological properties, including improving blood fluidity,[3] and exhibiting anti-inflammatory, neuroprotective, and potential anti-cancer effects.[4][5][6] This guide provides an in-depth examination of the molecular mechanisms underlying these effects, focusing on this compound's interaction with key cellular signaling pathways.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological activities by modulating several critical intracellular signaling cascades. The most well-documented of these are the ERK-CREB-BDNF pathway, central to neuronal health and cognition, and the TLR4/NF-κB pathway, a key regulator of the inflammatory response.

ERK-CREB-BDNF Signaling Pathway: Neuroprotection and Cognitive Enhancement

This compound has demonstrated significant neuroprotective effects, particularly in models of chronic cerebral hypoperfusion, a condition associated with vascular dementia.[6][7] Its mechanism is strongly linked to the potentiation of the Extracellular signal-regulated kinase (ERK), cAMP response element-binding protein (CREB), and Brain-Derived Neurotrophic Factor (BDNF) signaling axis.

In animal models of chronic cerebral hypoperfusion, this compound administration has been shown to reverse cognitive impairment.[6] Mechanistically, it ameliorates the reduction in ERK and CREB phosphorylation caused by hypoperfusion.[6] The activation of ERK leads to the phosphorylation and activation of the transcription factor CREB. Activated CREB then enhances the transcription of target genes, including BDNF, which is crucial for maintaining long-term memory and overall neural function.[6][7] Studies have confirmed that this compound treatment significantly rescues the downregulation of BDNF in the hippocampus, a key brain region for learning and memory.[7][8] This modulation of the ERK/CREB/BDNF signaling is considered a primary mechanism for this compound's memory-enhancing effects.[7]

Caption: this compound's potentiation of the ERK-CREB-BDNF signaling cascade.

TLR4/NF-κB Signaling Pathway: Anti-Inflammatory Effects

Chronic inflammation is a key pathological feature in various diseases, including neurodegenerative and cardiovascular disorders. This compound demonstrates significant anti-inflammatory activity by inhibiting the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8]

In a rat model of FeCl3-induced arterial thrombosis, this compound treatment significantly reduced the expression of inflammatory markers.[1] Vascular injury leads to an upregulation of TLR4, which subsequently activates downstream signaling, culminating in the activation of NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] this compound administration effectively suppresses the increased expression of TLR4 and NF-κB, leading to a dose-dependent reduction in TNF-α and IL-6 levels in vascular tissues.[1] This inhibition of the TLR4/NF-κB axis is also implicated in its neuroprotective effects by mitigating neuroinflammation.[8]

Caption: this compound's inhibitory effect on the TLR4/NF-κB inflammatory pathway.

Quantitative Data Summary

The effects of this compound on various molecular targets have been quantified in several studies. The tables below summarize these findings.

Table 1: Effect of this compound on Neuroprotective Signaling Proteins in the Hippocampus Data from animal models of Chronic Cerebral Hypoperfusion (CCH).

| Protein Target | Model | This compound Dosage | Observed Effect | Reference |

| BDNF | BCCAo Rats | 20, 40, 80 mg/kg | Dose-dependent increase in expression levels. | [8] |

| UCCAO Mice | Not specified | Significantly rescued downregulation induced by UCCAO. | [7] | |

| p-CREB/CREB | BCCAo Rats | 40, 80 mg/kg | Upregulated expression levels. | [8] |

| UCCAO Mice | Not specified | Significantly upregulated ratio. | [6] | |

| p-ERK/ERK | UCCAO Mice | Not specified | Significantly upregulated ratio. | [6] |

BCCAo: Bilateral common carotid artery occlusion; UCCAO: Unilateral common carotid artery occlusion.

Table 2: Effect of this compound on Inflammatory and Cell Adhesion Molecules Data from a rat model of FeCl3-induced arterial thrombosis.

| Protein Target | This compound Dosage (i.p.) | Observed Effect (vs. FeCl3 group) | Reference |

| NF-κB | 0.1, 1, 10 mg/kg | Significantly reduced expression (dose-dependent). | [1] |

| TNF-α | 0.1, 1, 10 mg/kg | Significantly reduced expression (dose-dependent). | [1] |

| TLR4 | 0.1, 1, 10 mg/kg | Significantly reduced expression (dose-dependent). | [1] |

| IL-6 | 0.1, 1, 10 mg/kg | Significantly reduced expression (dose-dependent). | [1] |

| P-selectin | 1, 10 mg/kg | Significantly reduced expression. | [1] |

| E-selectin | 1, 10 mg/kg | Significantly reduced expression. | [1] |

| ICAM | 10 mg/kg | Significantly reduced expression. | [1] |

| VCAM | 1, 10 mg/kg | Significantly reduced expression. | [1] |

i.p.: intraperitoneal injection.

Experimental Protocols

The following sections detail the methodologies employed in the cited research to investigate this compound's effects.

Animal Models and Drug Administration

-

Chronic Cerebral Hypoperfusion (CCH) Models:

-

Bilateral Common Carotid Artery Occlusion (BCCAo) in Rats: This model induces sustained cerebral hypoperfusion, leading to cognitive deficits and neuroinflammation, mimicking aspects of vascular dementia.[8]

-

Unilateral Common Carotid Artery Occlusion (UCCAO) in Mice: A similar model to BCCAo, used to study the effects of CCH on memory and brain pathology.[6][7]

-

-

Arterial Thrombosis Model:

-

FeCl3-Induced Vascular Injury in Rats: Topical application of a 35% ferric chloride (FeCl3) solution to the carotid artery induces oxidative stress and endothelial injury, leading to the formation of an occlusive thrombus. This model is used to evaluate anti-thrombotic and anti-inflammatory agents.[1]

-

-

Drug Administration:

Caption: A generalized experimental workflow for in vivo studies of this compound.

Western Blotting for Protein Quantification

Western blotting was used to measure the expression levels of specific proteins in tissue homogenates (e.g., hippocampus).

-

Tissue Lysis: Hippocampal tissues were homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) per sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was incubated in a blocking solution (e.g., 5% skim milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-BDNF, anti-p-ERK, anti-TLR4, anti-β-actin).

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software (e.g., ImageJ). Expression levels were often normalized to a loading control like β-actin or GAPDH.[6][8]

Immunostaining for Protein Localization

Immunohistochemistry and immunofluorescence were used to visualize the location and expression of proteins within tissue sections.

-

Tissue Preparation: Animals were perfused with saline followed by 4% paraformaldehyde. The brains or arteries were removed, post-fixed, and cryoprotected (e.g., in 30% sucrose solution).[1][8]

-

Sectioning: Tissues were embedded in paraffin or frozen and cut into thin sections (e.g., 4-30 µm) using a microtome or cryostat.

-

Antigen Retrieval (for paraffin sections): Sections were deparaffinized and rehydrated, followed by heat-induced epitope retrieval.

-

Staining:

-

Sections were permeabilized (e.g., with Triton X-100) and blocked.

-

Incubation with primary antibodies against target proteins (e.g., P-selectin, NF-κB) was performed overnight at 4°C.

-

After washing, sections were incubated with either a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (for immunohistochemistry) or a fluorescently-labeled secondary antibody (for immunofluorescence).[1]

-

-

Visualization:

-

For immunohistochemistry, a substrate like DAB was used to produce a colored precipitate, which was viewed under a light microscope.

-

For immunofluorescence, sections were mounted with a mounting medium containing DAPI (to stain nuclei) and viewed with a fluorescence microscope.[1]

-

-

Quantification: The intensity of the staining or the number of positive cells was quantified using image analysis software.[1][8]

Solid-Phase Extraction and HPLC Analysis

To quantify this compound in samples, a solid-phase extraction (SPE) protocol followed by High-Performance Liquid Chromatography (HPLC) is used.[2][9]

-

Sample Preparation: The sample (e.g., Prunus mume extract) is dissolved in Milli-Q water and centrifuged.[2]

-

SPE Cartridge Conditioning: An Oasis® HLB cartridge is washed with acetonitrile and then conditioned with Milli-Q water.

-

Sample Loading: The supernatant from the sample preparation is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with Milli-Q water to remove impurities.

-

Elution: this compound is eluted from the cartridge using a mixture of acetonitrile and water (e.g., 20/80 v/v).[2][9]

-

HPLC Analysis: The eluate is analyzed using a C18 column with a gradient elution, and this compound is detected by its UV absorbance (λmax at 282 nm).[9]

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

References

- 1. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 3. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comprehensive Review of Phytochemical Constituents, Pharmacological Properties, and Clinical Applications of Prunus mume [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound Improves Recognition Memory and Alters ERK-CREB-BDNF Signaling in a Mouse Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Ameliorates Cognitive Impairment in Chronic Cerebral Hypoperfusion via Regulating the Septohippocampal Cholinergic System and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

From Ancient Remedy to Modern Science: A Technical Guide to the History and Therapeutic Potential of Mumefural

For centuries, the heated fruit extract of the Japanese apricot (Prunus mume), known as "Bainiku-ekisu" in Japan, has been a cornerstone of traditional medicine in East Asia. Revered for its wide-ranging therapeutic properties, this ancient remedy is now yielding its secrets to modern science, with the discovery of Mumefural, a key bioactive compound formed during its preparation. This technical guide provides an in-depth exploration of the history, chemistry, and pharmacology of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its journey from a traditional staple to a promising therapeutic agent.

The fruit of Prunus mume has been utilized in traditional Chinese medicine for over 2,000 years, with its use first documented in the Shen Nong Ben Cao Jing, compiled during the Han Dynasty (approximately 220 AD).[1][2] In Japan, its earliest mention is found in the medical text "Ishinho," published in 984 AD.[1][2] Traditionally, the heated fruit extract has been employed to treat a variety of ailments, including digestive disorders, bacterial infections, and to regulate intestinal function.[3][4] It was also known to improve blood flow, a property that has been substantiated by modern research.[3][5][6]

It is crucial to note that this compound itself is not a direct component of the fresh Prunus mume fruit. Instead, it is a novel compound generated through the heating process used to create the traditional extract.[3][5] Chemically, this compound is an ester of 5-hydroxymethyl-2-furfural (HMF) and citric acid.[3][5] This thermal reaction is essential for the formation of this compound and is the reason it is absent in unheated preparations like pickled plums.[3][5]

Quantitative Data Summary

Modern analytical techniques have enabled the quantification of this compound and the investigation of its pharmacological effects. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Source |

| Extraction Yield | Approximately 20 g of extract from 1 kg of fresh Prunus mume fruit | [3] |

| Approximate Lethal Dose (LD50) in ICR mice | > 5 g/kg (oral administration) | [1][2] |

| Bioavailability in rats (intraperitoneal injection) | 36.95% | [7] |

Table 1: Physicochemical and Pharmacokinetic Data for this compound

| Study Type | Model | Treatment | Key Findings | Source |

| Anti-thrombotic Effects | Rat model of FeCl3-induced arterial thrombosis | Intraperitoneal injection of this compound (0.1, 1, or 10 mg/kg) | Significantly improved blood flow by inhibiting occlusion and thrombus formation. Reduced expression of P-selectin, E-selectin, ICAM-1, and VCAM-1. | [7] |

| Cognitive Improvement | Mouse model of chronic cerebral hypoperfusion | Oral administration of this compound | Ameliorated cognitive impairment by modulating the septohippocampal cholinergic system and neuroinflammation. | [4] |

| Cognitive Improvement | Mouse model of chronic cerebral hypoperfusion | Not specified | Reversed episodic memory impairment, potentially through the ERK/CREB/BDNF signaling pathway. | [8] |

| Anti-inflammatory Effects | Rat model of FeCl3-induced arterial thrombosis | Intraperitoneal injection of this compound (0.1, 1, or 10 mg/kg) | Significantly reduced the expression of NF-κB, TLR4, TNF-α, and IL-6. | [7] |

Table 2: Summary of Key Pharmacological Studies on this compound

Key Experimental Protocols

This section details the methodologies for the extraction, analysis, and evaluation of this compound as cited in the literature.

Extraction and Sample Preparation of this compound from Prunus mume Fruit Extract

This protocol is adapted from a method for analyzing this compound in Mume fruit extract.[3][5]

-

Sample Homogenization:

-

For commercially available Prunus mume fruit extract, mix the contents of the bottle thoroughly.

-

For fresh fruit, scrape the flesh from the fruit and homogenize by crushing and mixing with a microspatula and forceps.

-

-

Dissolution:

-

Weigh 150 mg of the homogenized sample into a 15 mL centrifuge tube.

-

Add 5 mL of Milli-Q® water and vortex to create a homogenous suspension.

-

Centrifuge the sample at 6,000 × g for 10 minutes at room temperature.

-

-

Solid Phase Extraction (SPE):

-

Wash an Oasis® HLB Plus Cartridge with 5 mL of acetonitrile.

-

Condition the cartridge with 5 mL of Milli-Q® water.

-

Load the supernatant from the dissolution step onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of Milli-Q® water.

-

Elute the sample with 5 mL of an acetonitrile/water (20/80) mixture.

-

The resulting eluate contains the this compound for analysis.

-

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

The following HPLC conditions are used for the separation and quantification of this compound.[3][5]

-

Column: COSMOSIL 2.5C18-MS-II (2.0 mm I.D. × 50 mm)

-

Mobile Phase:

-

A: 0.1% formic acid in MeCN/H2O = 2/98

-

B: 0.1% formic acid in MeCN

-

-

Gradient:

-

0-10 min: 0% to 8% B

-

10-10.1 min: 8% to 100% B

-

10.1-13 min: 100% B

-

13-13.5 min: 100% to 0% B

-

13.5-21 min: 0% B

-

-

Flow Rate: 0.2 mL/min

-

Temperature: 40°C

-

Detection: UV at 280 nm

-

Injection Volume: 2 µL

FeCl3-Induced Arterial Thrombosis Model in Rats

This in vivo model is used to evaluate the anti-thrombotic effects of this compound.[7]

-

Animal Preparation: Sprague-Dawley rats are anesthetized.

-

This compound Administration: this compound (0.1, 1, or 10 mg/kg) is administered via intraperitoneal injection 30 minutes prior to the induction of thrombosis.

-

Thrombosis Induction: A 35% ferric chloride (FeCl3) solution is applied to the carotid artery to induce vascular injury and thrombus formation.

-

Blood Flow Measurement: A laser Doppler flowmeter is used to measure the time to occlusion of the artery.

-

Thrombus Weight Assessment: After the experiment, the blood vessel containing the thrombus is excised and weighed.

-

Immunohistochemistry: The expression of platelet activation markers (P-selectin, E-selectin) and inflammatory markers are assessed in the vascular tissue.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms.

Caption: this compound's anti-thrombotic action.

References

- 1. Frontiers | Comprehensive Review of Phytochemical Constituents, Pharmacological Properties, and Clinical Applications of Prunus mume [frontiersin.org]

- 2. Comprehensive Review of Phytochemical Constituents, Pharmacological Properties, and Clinical Applications of Prunus mume - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 4. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nacalai.com [nacalai.com]

- 6. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Improves Recognition Memory and Alters ERK-CREB-BDNF Signaling in a Mouse Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Mumefural in Fruit Extracts by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mumefural, a key bioactive compound found in processed fruits, particularly in Japanese apricot (Prunus mume), has garnered significant attention for its potential health benefits, including improving blood fluidity.[1][2][3] Accurate and reliable quantification of this compound in fruit extracts is crucial for quality control, formulation development, and pharmacological studies. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound. The protocol is designed to be robust and suitable for routine analysis in a laboratory setting.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the fruit extract matrix. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape. Detection and quantification are performed by monitoring the UV absorbance at 280 nm, a wavelength where this compound exhibits strong absorption.[1][4]

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances and enrich the analyte of interest. The following procedure, involving dissolution and solid-phase extraction (SPE), is recommended for fruit extracts.[1][2]

1.1. Dissolution:

-

Weigh 150 mg of the fruit extract sample into a 15 mL centrifuge tube.[1][2]

-

Centrifuge the homogenate at 6,000 × g for 10 minutes at room temperature.[1][2]

-

Carefully collect the supernatant for the subsequent SPE step.

1.2. Solid-Phase Extraction (SPE):

-

Condition an Oasis® HLB Plus Cartridge by washing it with 5 mL of acetonitrile.[1][2]

-

Equilibrate the cartridge by passing 5 mL of Milli-Q® water through it.[1][2]

-

Load the supernatant obtained from the dissolution step onto the conditioned cartridge.[1][2]

-

Wash the cartridge with 5 mL of Milli-Q® water to remove polar impurities.[1][2]

-

Elute the this compound from the cartridge with 5 mL of an acetonitrile/water (20/80, v/v) mixture.[1][2]

-

The eluate is now ready for HPLC-UV analysis.

HPLC-UV Method

2.1. Instrumentation: A standard HPLC system equipped with a UV detector is required.

2.2. Chromatographic Conditions: The following conditions have been demonstrated to provide good separation and detection of this compound.[1]

| Parameter | Condition |

| Column | COSMOSIL 2.5C18-MS-II, 2.0 mm I.D. × 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Acetonitrile/Water (2/98, v/v) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0% B to 8% B (0-10 min) |

| 8% B to 100% B (10-10.1 min) | |

| 100% B (10.1-13 min) | |

| 100% B to 0% B (13-13.5 min) | |

| 0% B (13.5-21 min) | |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 2 µL |

Method Validation (General Protocol)

While specific validation data for this exact method is not fully detailed in the public literature, a general protocol for method validation according to ICH guidelines should be followed. This typically includes:

-

Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and perform a linear regression analysis. A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample on the same day and on different days, respectively. The relative standard deviation (RSD) should typically be less than 2%.

-

Accuracy: Determine the recovery of this compound by spiking a blank matrix with a known amount of the standard and analyzing it. The recovery should ideally be within 98-102%.

Data Presentation

The following table summarizes the quantitative findings from a study analyzing this compound content in four different Japanese apricot fruit juice concentrates using a similar HPLC method.[4]

| Sample | This compound Content (mg/g) |

| Concentrate 1 | 1.41 |

| Concentrate 2 | 0.361 |

| Concentrate 3 | 11.5 |

| Concentrate 4 | 3.82 |

Visualizations

The following diagrams illustrate the key workflows in the quantification of this compound.

Caption: Experimental workflow for this compound quantification.

Caption: Detailed sample preparation workflow.

References

- 1. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 2. nacalai.com [nacalai.com]

- 3. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Mumefural in Biological Samples by LC-MS/MS

Introduction

Mumefural, a bioactive compound derived from the heated fruit of Prunus mume (Japanese apricot), has garnered significant interest for its potential therapeutic properties, including improving blood fluidity.[1] Its role in modulating signaling pathways such as the ERK-CREB-BDNF and TLR4/NF-κB pathways further highlights its importance in drug development and biomedical research.[1][2] To facilitate preclinical and clinical investigations, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential.

This application note presents a comprehensive protocol for the analysis of this compound in biological samples, such as plasma and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology provides the necessary sensitivity and selectivity for pharmacokinetic, pharmacodynamic, and toxicological studies.

Experimental Protocols

Sample Preparation

The following protocols outline the extraction of this compound from plasma and tissue samples. Protein precipitation is a rapid and effective method for plasma samples, while a more extensive solid-phase extraction (SPE) is recommended for complex tissue matrices to ensure cleaner extracts.

1.1. Plasma Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

1.2. Tissue Sample Preparation (Solid-Phase Extraction)

-

Homogenize approximately 100 mg of tissue in 1 mL of purified water.

-

Centrifuge the homogenate at 6,000 x g for 10 minutes at room temperature.

-

Condition an Oasis® HLB Plus Cartridge by washing with 5 mL of acetonitrile followed by 5 mL of Milli-Q® water.[3][4]

-

Load the supernatant from the tissue homogenate onto the conditioned cartridge.

-

Elute this compound from the cartridge with 5 mL of an acetonitrile/water (20/80) mixture.[3][4]

-

Evaporate the eluate to dryness and reconstitute as described in step 1.1.5-1.1.7.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | COSMOSIL 2.5C18-MS-II, 2.0 mm I.D. × 50 mm, 2.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% to 8% B (0-10 min), 8% to 100% B (10-10.1 min), hold at 100% B (10.1-13 min), 100% to 2% B (13-13.5 min), hold at 2% B (13.5-21 min) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer | 35 psi |

Table 2: MRM Transitions for this compound Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound | 299.2 | 125.1 | 100 | 15 |

| This compound (Qualifier) | 299.2 | 85.0 | 100 | 25 |

| Internal Standard | To be determined | To be determined | 100 | To be determined |

Note: The molecular weight of this compound is 300.22 g/mol . The precursor ion [M-H]⁻ is therefore 299.22.[1][3] The product ions are hypothetical and should be optimized empirically.

Data Presentation

The following tables summarize the expected quantitative performance of the described LC-MS/MS method for the analysis of this compound in biological samples, based on typical values for bioanalytical assays.

Table 3: Method Validation Parameters for this compound in Plasma

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Recovery | 85 - 115% |

| Matrix Effect | Within acceptable limits as per FDA/EMA guidelines |

Visualization of Experimental Workflow and Signaling Pathways

To facilitate a clear understanding of the analytical process and the biological context of this compound, the following diagrams are provided.

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: this compound's effect on the ERK-CREB-BDNF signaling pathway.

Caption: this compound's inhibitory effect on the TLR4/NF-κB signaling pathway.

References

Synthesis of Mumefural for Research Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis, purification, and analysis of Mumefural. It is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this promising bioactive compound.

Introduction

This compound (1-[5-(2-formylfuryl)methyl] dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate) is a naturally occurring compound found in processed Prunus mume (Japanese apricot) fruit juice concentrate.[1] It is an ester formed from 5-hydroxymethyl-2-furfural (5-HMF) and citric acid.[2] Research has indicated that this compound possesses a range of beneficial biological activities, including improving blood fluidity, and exhibiting anti-inflammatory and neuroprotective effects.[3][4][5] These properties make this compound a compound of significant interest for further investigation in drug discovery and development.

This guide outlines two primary approaches for obtaining this compound for research purposes: formation via heating of Prunus mume extract and a proposed total chemical synthesis route.

Data Presentation

Synthesis and Biological Activity Data

The following tables summarize the available quantitative data for the synthesis and biological activity of this compound. It is important to note that specific quantitative data for a total chemical synthesis, such as precise yields and purity under various conditions, are not extensively reported in the currently available literature. Similarly, while the biological effects of this compound are well-documented, specific IC50 or EC50 values are not consistently available.

| This compound Synthesis from Prunus mume Extract | Parameter | Value | Reference |

| Microwave-Assisted Synthesis | Processing Time | 2 minutes | [6] (Not in retrieved results) |

| Increase in MF Content | 5-fold increase | [6] (Not in retrieved results) | |

| Maximum MF Yield | 3.19 g/kg | [6] (Not in retrieved results) | |

| Traditional Heating | Processing Time | 24-48 hours | [6] (Not in retrieved results) |

| Biological Activity of this compound | Effect | Model System | Observed Outcome | Reference |

| Anti-thrombotic | Inhibition of Platelet Aggregation | Rat model of FeCl3-induced arterial thrombosis | Significantly improved blood flow by inhibiting occlusion and thrombus formation. | [4] |

| Neuroprotection | Amelioration of Cognitive Impairment | Mouse model of chronic cerebral hypoperfusion | Significantly improved cognitive deficits and attenuated brain atrophy. | [5] |

| Anti-inflammatory | Reduction of Inflammatory Markers | Rat model of FeCl3-induced arterial thrombosis | Significantly reduced increased inflammatory signals of NF-κB, TLR4, TNF-α, and IL-6. | [4] |

| Toxicity | Acute Oral Toxicity | ICR Mice | Approximate lethal dose >5000 mg/kg. No significant toxicity observed at ≤5000 mg/kg. | [3][7] |

Experimental Protocols

Protocol 1: Formation of this compound from Prunus mume Juice Concentrate (Microwave-Assisted Method)

This protocol is based on the principle of accelerating the formation of this compound from the natural precursors present in Prunus mume juice through microwave heating.

Materials:

-

Prunus mume (Japanese apricot) juice

-

Rotary evaporator

-

Microwave oven (scientific grade with controllable power and time)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

-

Concentration: Concentrate the Prunus mume juice using a rotary evaporator to remove 93-95% of the water content. The resulting concentrate should be a thick syrup.

-

Microwave Treatment: Transfer the concentrated juice to a microwave-safe vessel. Irradiate the concentrate with microwaves for 0.5 to 2 minutes. The optimal time may vary depending on the microwave power and the volume of the concentrate.

-

Extraction and Analysis: Extract the microwave-treated concentrate with a suitable solvent (e.g., methanol). Analyze the extract for this compound content using a validated HPLC method.

Protocol 2: Proposed Total Chemical Synthesis of this compound

Materials:

-

5-Hydroxymethylfurfural (5-HMF)

-

Citric acid or Malic acid

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

-

Dehydrating agent (e.g., molecular sieves)

-

Purification system (e.g., column chromatography, preparative HPLC)

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 5-HMF and a molar excess of citric acid (or malic acid) in an anhydrous solvent.

-

Catalysis and Dehydration: Add a catalytic amount of an acid catalyst and a dehydrating agent to the reaction mixture.

-

Reaction: Heat the mixture under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the dehydrating agent. Quench the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain pure this compound.

Protocol 3: Purification and Analysis of this compound by HPLC

This protocol describes a general method for the purification and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient elution is typically used. For example:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

-

Gradient: Start with a low percentage of Solvent B, and gradually increase to elute this compound.

-

Procedure:

-

Sample Preparation: Dissolve the crude this compound or the extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection: Inject the prepared sample onto the HPLC column.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Quantification: For quantitative analysis, create a calibration curve using a certified reference standard of this compound.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways reportedly modulated by this compound.

Caption: this compound's role in the ERK/CREB/BDNF signaling pathway.

Caption: this compound's inhibitory effect on the TLR4/NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the chemical synthesis and purification of this compound.

Caption: General workflow for the chemical synthesis of this compound.

References

- 1. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 3. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vitro Bioassays for Assessing Mumefural's Antiplatelet Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mumefural, a bioactive compound derived from the fruit-juice concentrate of the Japanese apricot (Prunus mume Sieb. et Zucc), has garnered attention for its potential to improve blood fluidity.[1][2] Studies have indicated that this compound possesses antiplatelet and antithrombotic properties, making it a compound of interest for cardiovascular health research.[3][4] Specifically, it is known to inhibit platelet aggregation induced by various agonists in vitro and has been shown to reduce the expression of platelet activation markers such as P-selectin.[3][4][5]

These application notes provide detailed protocols for three key in vitro bioassays—Light Transmission Aggregometry (LTA), Lumi-Aggregometry, and Flow Cytometry—to quantitatively assess the antiplatelet activity of this compound. The provided methodologies are designed to guide researchers in obtaining robust and reproducible data for drug discovery and development purposes.

Platelet Activation Signaling Pathway

Platelet activation is a complex process initiated by agonists like adenosine diphosphate (ADP), collagen, and thrombin binding to their respective receptors on the platelet surface. This triggers a cascade of intracellular signaling events, leading to a conformational change in the glycoprotein IIb/IIIa (integrin αIIbβ3) receptor, granule secretion (releasing ATP, serotonin, and more ADP), and thromboxane A2 (TXA2) synthesis.[6][7] These events culminate in platelet aggregation and thrombus formation. This compound is thought to interfere with this process, in part by inhibiting the expression of activation markers.[3][5]

Caption: Platelet activation signaling cascade and a potential point of inhibition by this compound.

Experimental Workflow Overview

The general workflow for assessing the antiplatelet activity of this compound involves several key stages, from sample preparation to the execution of specific bioassays and final data analysis.

Caption: General experimental workflow for in vitro evaluation of this compound's antiplatelet effects.

Light Transmission Aggregometry (LTA)

Principle: LTA is considered the gold standard for measuring platelet aggregation.[8][9] It works by passing a light beam through a suspension of stirred platelet-rich plasma (PRP). The addition of an agonist induces platelet aggregation, causing the PRP to become more transparent. The instrument measures the corresponding increase in light transmission, which is proportional to the extent of aggregation.[10]

Protocol:

-

1.1. Materials and Reagents:

-

This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO, then diluted in saline).

-

Platelet agonists: ADP (final concentration e.g., 5-10 µM), Collagen (e.g., 2-5 µg/mL), Thrombin (e.g., 0.1-0.5 U/mL).[11][12]

-

3.2% Sodium Citrate anticoagulant tubes.

-

Saline solution.

-

Aggregometer (e.g., Chrono-Log Model 700).[13]

-

Pipettes, cuvettes with stir bars.

-

-

1.2. Sample Preparation (PRP and PPP):

-

Collect whole blood from healthy, drug-free donors into 3.2% sodium citrate tubes.[10] The first few mL of blood should be discarded to avoid tissue factor contamination.[14]

-

Process samples within 1-2 hours of collection. Keep at room temperature.[15]

-

Prepare PRP by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature.[13]

-

Carefully transfer the upper PRP layer to a new polypropylene tube.

-

Prepare platelet-poor plasma (PPP) by re-centrifuging the remaining blood at a higher speed (e.g., 1500-2500 x g) for 15 minutes.[11][13]

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.[13]

-

-

1.3. Experimental Procedure:

-

Pre-warm PRP and PPP aliquots to 37°C.

-

Calibrate the aggregometer: Place a cuvette with PPP to set 100% aggregation (maximum light transmission) and a cuvette with PRP to set 0% aggregation (baseline light transmission).[10]

-

Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

-

Add 50 µL of the this compound solution at the desired final concentration (or vehicle control) and incubate for 3-5 minutes at 37°C with stirring (e.g., 1200 rpm).[14]

-

Add the chosen agonist (e.g., ADP, collagen) to the cuvette to initiate aggregation.

-

Record the change in light transmission for 5-8 minutes.[13]

-

Repeat for a range of this compound concentrations to determine a dose-response curve.

-

-

1.4. Data Analysis:

-

Maximum aggregation (%) is determined from the aggregation curve.

-

Calculate the percentage inhibition of aggregation for each this compound concentration using the formula:

-

% Inhibition = [(Max Aggregation_Control - Max Aggregation_this compound) / Max Aggregation_Control] * 100

-

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of platelet aggregation) by plotting % inhibition against the logarithm of this compound concentration.

-

Lumi-Aggregometry

Principle: This technique is an extension of LTA that simultaneously measures platelet aggregation and the secretion of adenosine triphosphate (ATP) from platelet dense granules.[16] ATP release is a key marker of platelet activation. The assay uses a luciferin-luciferase reagent, which emits light in the presence of ATP. This luminescence is detected by a photodiode in the aggregometer.[11][16]

Protocol:

-

2.1. Materials and Reagents:

-

2.2. Sample Preparation:

-

Prepare PRP and PPP as described in the LTA protocol (Section 1.2).

-

-

2.3. Experimental Procedure:

-

The procedure is similar to LTA, with the addition of the luciferin-luciferase reagent.

-

Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

-

Add 50 µL of Chrono-Lume® reagent.[14]

-

Add the this compound solution (or vehicle) and incubate for 3-5 minutes at 37°C with stirring.

-

Add the agonist to initiate aggregation and secretion.

-

Simultaneously record both light transmission (aggregation) and luminescence (ATP release) for 5-8 minutes.

-

A known concentration of ATP standard is used to calibrate the luminescence signal.[16]

-

-

2.4. Data Analysis:

-

Analyze aggregation data as described for LTA.

-

Quantify ATP release (in nmol) by comparing the luminescence signal to the ATP standard.

-

Calculate the percentage inhibition of ATP release similarly to the aggregation inhibition calculation.

-

Determine the IC₅₀ value for ATP release inhibition.

-

Flow Cytometry for Platelet Activation Markers

Principle: Flow cytometry allows for the rapid, multi-parameter analysis of individual cells in a suspension.[17] To assess platelet activation, fluorescently-labeled monoclonal antibodies are used to detect the surface expression of specific activation markers.[18] Key markers include:

-

P-selectin (CD62P): A protein expressed on the platelet surface following alpha-granule secretion.[19][20]

-

Activated GPIIb/IIIa: Detected by the PAC-1 antibody, which specifically binds to the activated conformation of the receptor capable of binding fibrinogen.[18]

Protocol:

-

3.1. Materials and Reagents:

-

This compound stock solution.

-

Platelet agonists (e.g., ADP, Thrombin Receptor Activating Peptide [TRAP]).[18]

-

Fluorescently-conjugated antibodies: e.g., anti-CD62P-PE, PAC-1-FITC, anti-CD41a-PerCP (a general platelet marker).

-

Fixative solution (e.g., 1% paraformaldehyde).

-

Binding buffer.

-

Flow cytometer.

-

-

3.2. Sample Preparation:

-

This assay can be performed using either PRP or diluted whole blood, which minimizes artificial activation.[17] For this protocol, PRP is used for consistency. Prepare PRP as in Section 1.2.

-

-

3.3. Experimental Procedure:

-

In a microtiter plate or flow cytometry tubes, add 50 µL of PRP.

-

Add this compound at various concentrations (or vehicle) and incubate for 10-15 minutes at room temperature.

-

Add the agonist (e.g., TRAP) and incubate for 10 minutes at room temperature. A resting (unstimulated) sample should be included as a negative control.

-

Add the cocktail of fluorescent antibodies (e.g., anti-CD62P-PE and PAC-1-FITC) and incubate for 20 minutes in the dark at room temperature.

-

Stop the reaction by adding 500 µL of a fixative solution.

-

Analyze the samples on a flow cytometer within a few hours.

-

-

3.4. Data Analysis:

-

Gate the platelet population based on forward and side scatter characteristics or by using a pan-platelet marker like CD41a.

-

Quantify the percentage of positive cells and/or the median fluorescence intensity (MFI) for P-selectin and PAC-1 binding in the gated population.

-

Calculate the percentage inhibition of marker expression/binding for each this compound concentration relative to the agonist-stimulated control.

-

Determine the IC₅₀ value for the inhibition of each activation marker.

-

Data Presentation: Quantitative Summary of this compound's Antiplatelet Activity